5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Scientific Research Applications
PET Tracers for Neuropsychiatric Disorders
Research on derivatives of carboxamides with fluoropyridin groups, such as in the study by García et al. (2014), highlights the potential use of similar compounds in developing PET tracers. These compounds can be used for in vivo quantification of 5-HT1A receptors, which play a significant role in neuropsychiatric disorders (García et al., 2014).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized a series of compounds exhibiting significant antidepressant and antianxiety activities in animal models. These findings suggest the potential of similar compounds in therapeutic applications targeting depressive and anxiety disorders (Kumar et al., 2017).
Antimicrobial Studies
Studies by Patel and Patel (2010) on quinolone derivatives, including those with cyclopropyl and fluoroquinolone elements, indicate the antimicrobial potential of such compounds. These findings are relevant for the development of new antimicrobial agents (Patel & Patel, 2010).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat, showing promising antiviral and antimicrobial activities. This suggests the utility of similar compounds in antiviral and antimicrobial research (Reddy et al., 2013).
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLZMUSOUUDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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